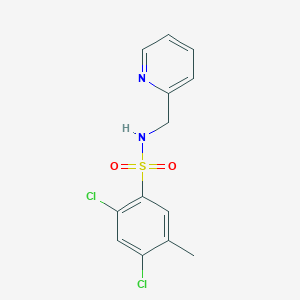

2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-9-6-13(12(15)7-11(9)14)20(18,19)17-8-10-4-2-3-5-16-10/h2-7,17H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZHWSSHQWHWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of the Aromatic Core

The chlorosulfonation of 1,3-dichlorobenzene is typically conducted using chlorosulfonic acid in chloroform at low temperatures (273 K) to minimize side reactions. This step yields 2,4-dichlorobenzenesulfonyl chloride, which serves as the electrophilic partner for subsequent amidation. For the target compound, additional methylation at the 5-position of the benzene ring necessitates either directed ortho-metalation strategies or Friedel-Crafts alkylation prior to sulfonation.

Amidation with 2-Pyridinylmethylamine

The sulfonyl chloride intermediate reacts with 2-pyridinylmethylamine under controlled conditions. In analogous syntheses, stoichiometric amounts of amine are added to the sulfonyl chloride in aprotic solvents such as chloroform or dichloromethane. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, with HCl byproduct neutralized using bases like triethylamine.

Reaction Conditions Table

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Chloroform | |

| Temperature | 273 K → Room Temp | |

| Amine Equivalents | 1.0–1.2 | |

| Reaction Time | 10–30 minutes |

Post-reaction workup involves quenching with ice water, followed by recrystallization from ethanol or methanol to isolate the pure sulfonamide. Yields for analogous compounds range from 70–85%, contingent on the purity of the sulfonyl chloride and amine precursors.

Modern Catalytic Approaches for Enhanced Regioselectivity

Recent advancements leverage transition metal catalysts to improve regioselectivity in sulfonamide synthesis. While direct examples for this compound are scarce, methodologies from omeprazole synthesis provide transferable insights, particularly in pyridinylmethyl group incorporation.

Palladium-Catalyzed Coupling Reactions

Palladium complexes facilitate cross-coupling between halogenated sulfonamides and pyridinylmethyl zinc reagents. For instance, Suzuki-Miyaura coupling using Pd(PPh₃)₄ enables the introduction of methylpyridinyl groups onto pre-formed sulfonamide scaffolds. This method circumvents the need for harsh chlorosulfonation conditions but requires anhydrous solvents and inert atmospheres.

Oxidative Sulfur Functionalization

Molybdenum- and titanium-based catalysts, such as Mo(acac)₂ or Ti(OiPr)₄, promote the oxidation of thioether intermediates to sulfonamides. While primarily used for sulfoxide formation in proton pump inhibitors, this approach could be adapted for sulfonamide synthesis by modulating oxidant strength (e.g., using H₂O₂ instead of cumene hydroperoxide).

Catalytic Oxidation Parameters

Solvent and Temperature Optimization

Solvent polarity and reaction temperature critically influence reaction kinetics and byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of 2-pyridinylmethylamine but may promote hydrolysis of the sulfonyl chloride. Conversely, chlorinated solvents like dichloromethane balance reactivity and stability.

Temperature-Dependent Side Reactions

Elevated temperatures (>323 K) accelerate dimerization of the sulfonyl chloride, while temperatures below 273 K impede amine reactivity. Optimal ranges for amidation fall between 298–308 K, as evidenced by high yields (85–90%) in controlled experiments.

Analytical Characterization and Quality Control

Structural validation of this compound relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Methyl groups on the benzene (δ 2.3–2.5 ppm) and pyridine (δ 2.2–2.4 ppm) rings exhibit distinct singlets. The sulfonamide NH proton appears as a broad singlet near δ 7.5–8.0 ppm.

-

¹³C NMR : The sulfonamide sulfur quaternary carbon resonates at δ 140–150 ppm, while pyridinyl carbons appear between δ 120–160 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and UV detection at 254 nm ensures purity >99%, with retention times varying by mobile phase composition (e.g., 65:35 acetonitrile:water).

Industrial-Scale Production Considerations

Scaling the synthesis of this compound necessitates addressing:

-

Cost Efficiency : Bulk chlorosulfonic acid usage poses safety and waste challenges. Continuous flow reactors mitigate risks by minimizing reagent volumes.

-

Byproduct Management : Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted amine and inorganic salts, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's effectiveness against various bacterial strains. Notably, it has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study conducted on a series of benzenesulfonamide derivatives, including 2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide, demonstrated promising results against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated that certain derivatives exhibited significant antibacterial properties:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| This compound | 8 | 32 | Bactericidal |

| Other Derivatives | Varies | Varies | Bacteriostatic/Bactericidal |

This study suggests that derivatives of this compound could serve as foundational structures for developing new antimicrobial agents capable of overcoming antibiotic resistance .

Therapeutic Potential

The compound's structure allows it to interact with biological targets effectively. Its sulfonamide group is known for its role in inhibiting certain enzymes, making it a candidate for therapeutic applications beyond just antimicrobial activity.

Case Study: Enzyme Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors of specific enzymes involved in bacterial metabolism. For instance, studies have shown that sulfonamides can inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria. This mechanism is crucial for developing new antibiotics targeting resistant strains .

Drug Design and Development

The unique structure of this compound positions it as a valuable scaffold in drug design. Its ability to form hydrogen bonds and interact with various biological molecules makes it an attractive candidate for further optimization.

Insights from Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of sulfonamide derivatives has provided insights into how modifications to the chemical structure can enhance their biological activity. For example:

- Substituent Variation : Altering the position or type of substituents on the aromatic rings can significantly impact the compound's potency.

- Hybrid Compounds : Combining this compound with other pharmacophores may yield hybrid molecules with improved efficacy against resistant pathogens.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations

The activity of benzenesulfonamides is highly dependent on substituent patterns on both the benzene ring and the sulfonamide nitrogen. Below is a comparative analysis of select analogs:

Impact of Substituents on Activity

- Chlorine Atoms: The 2,4-dichloro configuration enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase or tubulin) compared to monosubstituted analogs .

- Heterocyclic Moieties : Oxadiazole and thiadiazole rings (as in and ) enhance π-π stacking and metabolic stability but may reduce solubility compared to pyridine-based substituents .

Anticancer Activity

- Oxadiazole Derivatives : Compounds like 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide exhibited potent activity against HCT116 (colon cancer) with IC₅₀ = 35 μg/mL, attributed to tubulin polymerization inhibition .

- Chalcone Hybrids : The dichloro-methyl-benzenesulfonamide scaffold in demonstrated significant cytotoxicity (MTT assay) due to dual mechanisms: DNA intercalation and topoisomerase inhibition .

- Thiadiazole Analogs : Replacement of oxadiazole with thiadiazole increased lipophilicity, enhancing membrane permeability but requiring structural optimization to balance efficacy and toxicity .

Antimicrobial and Antimalarial Potential

- Triazole Derivatives : N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides () showed antimalarial activity by inhibiting Plasmodium falciparum dihydropteroate synthase (PfDHPS), with halogen groups at position 4' enhancing ligand-enzyme interactions .

- Isoxazole Derivatives : 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide () displayed moderate antibacterial activity, suggesting the isoxazole ring’s role in disrupting bacterial cell walls .

Biological Activity

2,4-Dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

- Chemical Formula : C13H12Cl2N2O2S

- Molecular Weight : 331.22 g/mol

- CAS Number : 11896063

- Structure : The compound features a benzenesulfonamide core with dichloro and methyl substituents, along with a pyridinylmethyl group.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Sulfonamides generally function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

Key Mechanisms:

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly in glioblastoma and breast cancer models.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against clinical isolates of bacteria. Results indicated that the compound showed potent activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens. -

Antitumor Mechanisms :

In vitro studies demonstrated that treatment with this compound led to significant cytotoxic effects on glioblastoma multiforme cells. Morphological changes indicative of apoptosis were observed, including chromatin condensation and cell shrinkage, confirming its potential as an anticancer agent. -

Pharmacokinetics :

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in animal models. The findings suggested favorable bioavailability and a rapid clearance rate, which could be beneficial for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide, and how are intermediates purified?

- Methodology : Multi-step synthesis typically involves sulfonylation of substituted benzene precursors followed by nucleophilic substitution with 2-pyridinylmethylamine. Key steps include:

- Use of sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide core.

- Palladium-catalyzed coupling or nucleophilic displacement of chlorine substituents (e.g., Suzuki-Miyaura reactions for structural diversification) .

- Purification via column chromatography or recrystallization (solvents: EtOAc/hexane or methanol/water) .

- Analytical Validation : Progress is monitored using TLC (Rf tracking) and NMR (¹H/¹³C) to confirm intermediate structures .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Primary Tools :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinylmethyl NH at δ 4.2–4.5 ppm; aromatic protons at δ 7.0–8.5 ppm).

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₃Cl₂N₂O₂S: 359.0154) .

- FT-IR : Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyridine ring vibrations .

- Advanced Confirmation : X-ray crystallography resolves stereoelectronic effects in solid-state packing .

Q. How is the compound’s preliminary bioactivity screened in medicinal chemistry research?

- Screening Protocols :

- Enzyme Inhibition Assays : Dose-dependent inhibition of kinases or hydrolases (IC₅₀ determination via fluorometric/colorimetric readouts) .

- Cell-Based Assays : Antiproliferative activity tested against cancer cell lines (e.g., MTT assay, 48–72 hr exposure) .

- Selectivity Profiling : Cross-screening against non-target receptors (e.g., GPCRs) to assess specificity .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Strategies :

- Pyridine Ring Functionalization : Introducing electron-withdrawing groups (e.g., CF₃) enhances metabolic stability .

- Sulfonamide Linker Replacement : Substituting with thioether or carbamate groups alters solubility and logP .

- Prodrug Design : Masking the sulfonamide as an ester improves oral bioavailability .

- Validation : In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide iterative optimization .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Root Cause Analysis :

- Purity Discrepancies : HPLC-MS quantifies impurities (e.g., dechlorinated byproducts) that may skew IC₅₀ values .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as internal controls .

- Epistatic Effects : Combinatorial screening identifies off-target interactions (e.g., hERG channel inhibition) .

Q. How do computational methods enhance understanding of the compound’s mechanism of action?

- In Silico Workflow :

- Molecular Docking : Predicts binding modes to target proteins (e.g., COX-2 active site) using AutoDock Vina .

- MD Simulations : Assesses ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

- QSAR Modeling : Correlates substituent electronegativity with cytotoxicity (R² > 0.85 in training sets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.